

An In-depth Technical Guide to 2-Cyclopentylethanol (CAS No. 766-00-7)

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Compound of Interest

Compound Name: 2-Cyclopentylethanol

Cat. No.: B041590

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Cyclopentylethanol** (CAS No. 766-00-7), a primary alcohol incorporating a cyclopentyl moiety. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and purification, spectroscopic analysis, and safety information. Furthermore, it explores the significance of the cyclopentane ring in medicinal chemistry and illustrates the role of **2-Cyclopentylethanol** as a valuable building block in the development of pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

2-Cyclopentylethanol, systematically named 2-cyclopentylethan-1-ol, is an organic compound with the chemical formula C₇H₁₄O.^[1] It consists of a cyclopentane ring attached to an ethanol backbone. This structure makes it a useful intermediate in organic synthesis, particularly in the fragrance industry and as a precursor for more complex molecules in pharmaceutical research.^[2] The cyclopentane motif is a common feature in a variety of biologically active natural products and synthetic drugs.^[3]

Table 1: Physicochemical Properties of **2-Cyclopentylethanol**

Property	Value	Source(s)
CAS Number	766-00-7	[1]
Molecular Formula	C ₇ H ₁₄ O	[1]
Molecular Weight	114.19 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	174.4 ± 8.0 °C at 760 mmHg	[2]
Density	0.9 ± 0.1 g/cm ³	[2]
Flash Point	70.4 ± 8.6 °C	[2]
Refractive Index	1.4560-1.4600 @ 20°C	[2]
Solubility	Soluble in organic solvents like ethanol and diethyl ether; limited solubility in water.	[2]
pKa	15.22 ± 0.10 (Predicted)	[1]

Table 2: Chemical Identifiers for **2-Cyclopentylethanol**

Identifier	Value	Source(s)
IUPAC Name	2-cyclopentylethan-1-ol	[4]
InChI	InChI=1S/C7H14O/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2	[1]
InChIKey	JEXQWCBPEWHFKC-UHFFFAOYSA-N	[1]
SMILES	C1CCC(C1)CCO	[1]
EINECS Number	212-156-9	[4]
PubChem CID	69833	[4]

Synthesis and Purification

The synthesis of **2-Cyclopentylethanol** is most commonly achieved through the reaction of a cyclopentylmethyl Grignard reagent with an epoxide, such as ethylene oxide. This method provides a reliable route to the primary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of primary alcohols using Grignard reagents and ethylene oxide.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Magnesium turnings
- Cyclopentyl bromide
- Anhydrous diethyl ether
- Ethylene oxide
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
- Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the rate of addition.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (cyclopentylmagnesium bromide).

- Reaction with Ethylene Oxide: Cool the Grignard reagent solution in an ice bath. Slowly bubble gaseous ethylene oxide through the solution or add a solution of ethylene oxide in anhydrous diethyl ether dropwise. This reaction is exothermic, so maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.

Experimental Protocol: Purification by Fractional Distillation

The crude **2-Cyclopentylethanol** can be purified by fractional distillation under atmospheric or reduced pressure.[\[8\]](#)[\[9\]](#)[\[10\]](#)

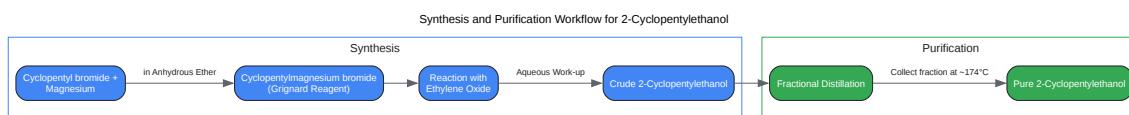
Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux column)
- Distillation head with a thermometer
- Condenser
- Receiving flask

Procedure:

- Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

- Place the crude **2-Cyclopentylethanol** in the round-bottom flask along with a few boiling chips.
- Heat the flask gently using a heating mantle.
- Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the substance being distilled.
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of **2-Cyclopentylethanol** (approximately 174 °C at atmospheric pressure). Discard any initial lower-boiling fractions.
- Continue distillation until only a small amount of residue remains in the distilling flask.



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Synthesis and Purification Workflow

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **2-Cyclopentylethanol**.

Table 3: Summary of Spectroscopic Data for **2-Cyclopentylethanol**

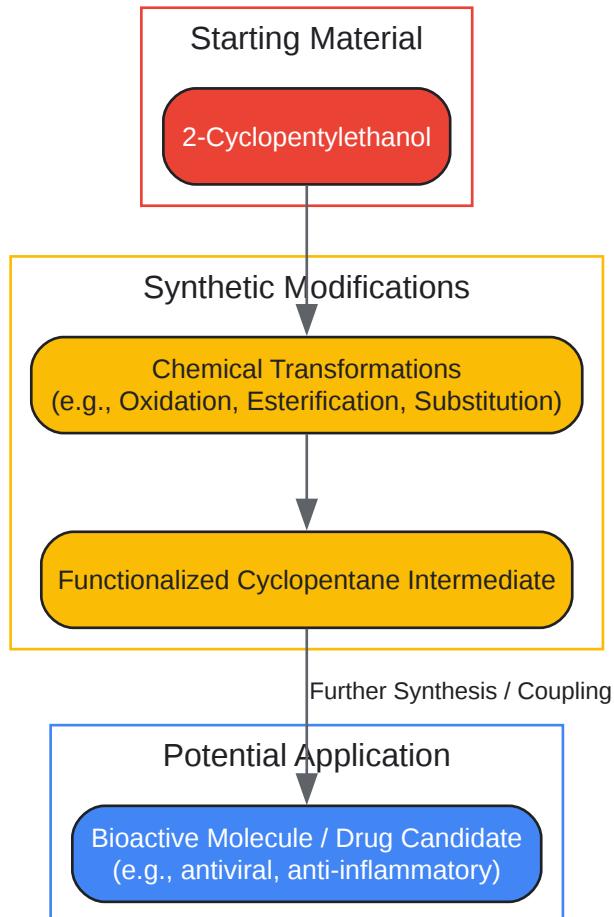
Technique	Key Features	Source(s)
¹ H NMR	Signals corresponding to the protons on the cyclopentyl ring and the ethyl alcohol chain. A characteristic triplet for the -CH ₂ OH protons around 3.6 ppm.	[1]
¹³ C NMR	Peaks representing the seven carbon atoms in the molecule.	[4]
IR Spectroscopy	A broad absorption band in the region of 3200-3600 cm ⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching bands around 2850-2950 cm ⁻¹ .	[4][11]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 114. Characteristic fragmentation pattern.	[4][8]

Role in Drug Discovery and Development

While **2-Cyclopentylethanol** itself is not known to have direct biological activity or be involved in specific signaling pathways, its structural motif, the cyclopentane ring, is a key component in numerous pharmacologically active compounds.[3] The cyclopentane ring serves as a versatile scaffold in drug design, offering a balance of rigidity and conformational flexibility that can be optimized for binding to biological targets.[2]

Derivatives of cyclopentane are found in a wide range of drugs, including antiviral agents like abacavir and neuraminidase inhibitors, as well as prostaglandins which are involved in inflammation and other physiological processes.[2][3] Therefore, **2-Cyclopentylethanol** serves as a valuable starting material or building block for the synthesis of more complex molecules with potential therapeutic applications.[12] Medicinal chemists can utilize **2-Cyclopentylethanol** to introduce the cyclopentylethyl moiety into larger molecules, exploring the structure-activity relationships of novel drug candidates.[2][13]

Role of 2-Cyclopentylethanol as a Building Block in Drug Discovery



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2-Cyclopentylethanol in Drug Discovery

Safety and Handling

2-Cyclopentylethanol is classified as a combustible liquid.^[4] Standard laboratory safety precautions should be observed when handling this compound.

Table 4: GHS Hazard Information for **2-Cyclopentylethanol**

Hazard Statement	Code	Class
Combustible liquid	H227	Flammable liquids, Category 4
Causes skin irritation	H315	Skin corrosion/irritation, Category 2
Causes serious eye irritation	H319	Serious eye damage/eye irritation, Category 2A
May cause respiratory irritation	H335	Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3

Source:[4]

Handling and Storage:

- Keep away from heat, sparks, open flames, and hot surfaces.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Store in a well-ventilated place. Keep cool.
- Store in a tightly closed container.

Conclusion

2-Cyclopentylethanol (CAS No. 766-00-7) is a primary alcohol with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methods, such as the Grignard reaction. While not biologically active on its own, its cyclopentane structural element makes it a valuable building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and fragrance industries. This guide provides essential technical information to support researchers and scientists in the effective use and handling of **2-Cyclopentylethanol** in their research and development endeavors.

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